molecular formula C10H12N2O B2923020 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one CAS No. 27545-05-7

3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

Cat. No.: B2923020
CAS No.: 27545-05-7
M. Wt: 176.219
InChI Key: XOMCUECONFZUOE-UHFFFAOYSA-N
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Description

3-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one (CAS 27545-05-7) is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . This benzodiazepine derivative is characterized by a seven-membered diazepine ring fused to a benzene ring, with a ketone group at the 5-position and a methyl group substituent on the 3-position of the ring structure . The compound is provided for Research Use Only (RUO) and is a key synthetic intermediate for chemists working in pharmaceutical development and organic synthesis. Researchers value this compound for exploring structure-activity relationships within the benzodiazepine class of molecules, which are of significant interest in medicinal chemistry . It serves as a crucial building block for the synthesis of more complex, pharmacologically active molecules. Proper handling and storage procedures should be followed, and it is strictly for use in a laboratory setting by qualified professionals. This product is not intended for diagnostic or therapeutic uses. For specific pricing and availability, please inquire directly.

Properties

IUPAC Name

3-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-6-11-9-5-3-2-4-8(9)10(13)12-7/h2-5,7,11H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMCUECONFZUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ortho-phenylenediamine derivative with a suitable ketone in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and pharmacological differences between 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one and related compounds:

Compound Name Key Substituents/Modifications Synthesis Method Pharmacological Activity Physicochemical Properties References
This compound Methyl group at position 3 Modified Strecker reaction, Ugi condensation Potential CNS modulation (theoretical) Moderate lipophilicity (predicted)
8-Amino-1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one Amino group at position 8, dimethyl at 1 and 4 Not specified Research tool (discontinued commercial) Higher polarity due to amino group
5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam) Chlorophenyl, nitro, methyl groups Multistep acyl chloride reactions Anxiolytic, anticonvulsant High lipophilicity (enhanced CNS uptake)
5-Benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-ol Benzyl group at position 5 Reaction with acryloyl chloride Intermediate for anticonvulsant synthesis Increased lipophilicity from benzyl
5-Cyclopropyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one Cyclopropyl at position 5, 1,5-diazepine core Not specified Unknown (research chemical) Ring strain may enhance reactivity
2,3,6,7-Tetrahydro-(1H)-1,4-diazepin-5(4H)-one Non-fused seven-membered diazepinone Journal of the American Chemical Society Scaffold for non-CNS applications Lower aromaticity, reduced planarity

Key Observations:

Substituent Effects: Methyl groups (e.g., at position 3 in the target compound) enhance metabolic stability but reduce polarity compared to amino or nitro substituents . Nitro groups (e.g., in Methylclonazepam) correlate with potent CNS activity but may increase toxicity risks . Amino groups (e.g., in 8-amino derivatives) improve water solubility but limit blood-brain barrier penetration .

Synthetic Accessibility :

  • The 1,4-benzodiazepin-5-one core is frequently synthesized via Strecker-type reactions or Ugi multicomponent condensations , enabling rapid diversification .
  • Complex derivatives (e.g., Methylclonazepam) require multistep protocols involving acyl chloride intermediates .

Pharmacological Profiles: Antidepressant/Anxiolytic activity is common in 1,4-benzodiazepines (e.g., Valium derivatives) due to GABA receptor modulation . Non-fused diazepinones (e.g., 2,3,6,7-tetrahydro-1H-1,4-diazepin-5-one) lack the aromatic ring critical for GABA binding, shifting their applications to non-CNS targets .

Physicochemical Properties: Lipophilicity varies significantly: Methylclonazepam’s chlorophenyl and nitro groups enhance CNS penetration, while polar groups (e.g., amino) favor peripheral activity . Ring modifications (e.g., cyclopropyl in 1,5-benzodiazepines) introduce conformational constraints that may alter receptor selectivity .

Biological Activity

3-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is a compound belonging to the benzodiazepine class, which is known for its psychoactive properties. Benzodiazepines are primarily used for their anxiolytic, sedative, and muscle relaxant effects. This article explores the biological activity of this specific compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C11H12N2OC_{11}H_{12}N_2O, with a molecular weight of approximately 188.23 g/mol. The structure features a benzodiazepine core with a methyl group at the 3-position.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC11_{11}H12_{12}N2_2O
Molecular Weight188.23 g/mol

The primary mechanism of action for this compound involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). By binding to the GABA-A receptor subunits, this compound enhances the inhibitory effects of GABA. This results in increased neuronal inhibition and leads to various pharmacological effects such as:

  • Anxiolytic Effects: Reduction of anxiety levels.
  • Sedative Effects: Induction of sleep or sedation.
  • Muscle Relaxant Effects: Decrease in muscle tension.

Pharmacological Studies

Research has demonstrated that similar benzodiazepine derivatives exhibit varying degrees of biological activity. For instance:

  • Anxiolytic Activity: A study on related compounds showed significant anxiolytic effects in animal models when administered at specific doses (e.g., 10 mg/kg) .
  • Sedative Effects: Compounds within the benzodiazepine class have been shown to induce sedation without significant side effects when dosed appropriately .
  • Neuroprotective Properties: Some derivatives have demonstrated neuroprotective effects against oxidative stress in neuronal cell cultures .

Case Studies

Several studies have investigated the biological activity of benzodiazepine derivatives:

Study 1: Anxiolytic and Sedative Effects

In a controlled study involving various benzodiazepine derivatives including this compound:

  • Method: Light-dark box and open field tests were utilized to assess anxiety levels.
  • Findings: The compound exhibited significant anxiolytic activity at doses comparable to traditional benzodiazepines but with a reduced sedative effect at lower doses .

Study 2: Neuroprotective Effects

A comparative analysis was performed on several benzodiazepine derivatives:

  • Method: Neuronal cultures were exposed to oxidative stress conditions.
  • Findings: Certain derivatives showed protective effects against cell death induced by oxidative stress .

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